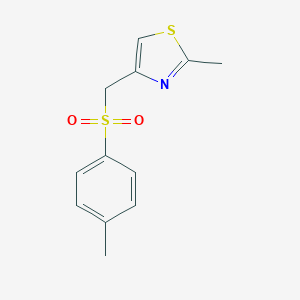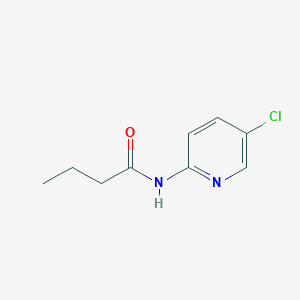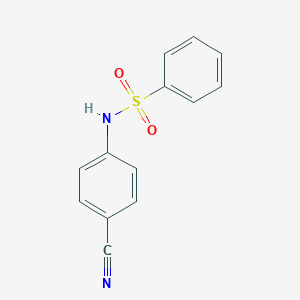![molecular formula C12H14ClNO4 B274641 (2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B274641.png)
(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation in humans and animals. It is a member of the pyranocarboxylic acid family and is structurally related to other NSAIDs such as ibuprofen and aspirin.
Wissenschaftliche Forschungsanwendungen
(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. It has also been shown to have a protective effect on the gastrointestinal tract, which is a common side effect of other NSAIDs. In addition, this compound has been studied for its potential use in the treatment of various diseases such as osteoarthritis, rheumatoid arthritis, and cancer.
Wirkmechanismus
The mechanism of action of (2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, resulting in a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to have a protective effect on the gastrointestinal tract, which is a common side effect of other NSAIDs. In addition, this compound has been shown to have analgesic and antipyretic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid in lab experiments is its well-established mechanism of action. Its ability to inhibit COX enzymes and reduce the production of prostaglandins makes it a useful tool for studying the inflammatory response. However, one limitation of using this compound in lab experiments is its potential for gastrointestinal side effects. Care must be taken to ensure that the concentration of this compound used in experiments is not toxic to cells or animals.
Zukünftige Richtungen
There are several future directions for the study of (2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid. One area of research is the development of new NSAIDs that have fewer side effects than current drugs. Another area of research is the study of this compound in the treatment of cancer. It has been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer. Additionally, the use of this compound in combination with other drugs may be a promising approach for the treatment of various diseases.
Synthesemethoden
The synthesis of (2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid involves several steps. The first step involves the reaction of 4-chlorobenzaldehyde with 2-(2-aminoethoxy)ethanol to produce 2-((4-chlorophenyl)ethylamino)ethanol. This intermediate is then reacted with ethyl bromoacetate to produce the desired product, this compound. The overall yield of this synthesis method is approximately 40%.
Eigenschaften
Molekularformel |
C12H14ClNO4 |
|---|---|
Molekulargewicht |
271.69 g/mol |
IUPAC-Name |
2-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C12H14ClNO4/c13-10-3-1-9(2-4-10)5-6-14-11(15)7-18-8-12(16)17/h1-4H,5-8H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
ULZLOSXUUFULAV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)COCC(=O)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CCNC(=O)COCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)

![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)
![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)
